Cas no 12609-89-1 (Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-)

Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- structure
12609-89-1 structure
Product Name:Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
Numero CAS:12609-89-1
MF:C47H71NO17
MW:922.063156366348
CID:160954
PubChem ID:6440819
Update Time:2025-04-19

Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
    • (1S,3R,4E,6E,8E,10E,12E,14E,16E,18S,19R,20R,21S,25R,29R,32R,33R,35S,37S,38R)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-19,25,29,32,33,35,37-heptahydroxy-18,20,21-trimethyl-23,27-
    • Mycoheptin
    • (1S,3R,4S,7R,11R,15S,16R,17R,18S,19Z,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Amphotericin B, 5,8,9-trideoxy-7,10-dihydroxy-5-oxo-
    • Antibiotic 281471
    • Antibiotic 44 VI
    • Mycoheptyne
    • 5,8,9-Trideoxy-7,10-dihydroxy-5-oxoamphotericin B
    • 5-OXO-5-DEOXY-28,29-DIDEHYDRONYSTATIN
    • M1WCP74LP5
    • UNII-M1WCP74LP5
    • Q27283362
    • (7R,10R)-5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXOAMPHOTERICIN B
    • 12609-89-1
    • AMPHOTERICIN B, 5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXO-, (7R,10R)-
    • (1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Inchi: 1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
    • Chiave InChI: GXLOOVOKGBOVIH-YPBFURFVSA-N
    • Sorrisi: O1[C@H]2C[C@H](C=CC=CC=CC=CC=CC=CC=C[C@H](C)[C@H]([C@@H](C)[C@H](C)OC(C[C@@H](CC(C[C@@H](CC[C@H]([C@@H](C[C@@]1(C[C@@H]([C@H]2C(=O)O)O)O)O)O)O)=O)O)=O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](C)O1)O)N)O |t:4,6,8,10,12,14,16|

Proprietà calcolate

  • Massa esatta: 921.47219980g/mol
  • Massa monoisotopica: 921.47219980g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 65
  • Conta legami ruotabili: 3
  • Complessità: 1710
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 18
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 7
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 316Ų

Proprietà sperimentali

  • Densità: 1.1609 (rough estimate)
  • Punto di ebollizione: 803.51°C (rough estimate)
  • Indice di rifrazione: 1.5280 (estimate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso